3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one 3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 503044-92-6
VCID: VC19083438
InChI: InChI=1S/C17H13ClN2O2/c1-10(21)12-3-6-14(7-4-12)20-11(2)19-16-9-13(18)5-8-15(16)17(20)22/h3-9H,1-2H3
SMILES:
Molecular Formula: C17H13ClN2O2
Molecular Weight: 312.7 g/mol

3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one

CAS No.: 503044-92-6

Cat. No.: VC19083438

Molecular Formula: C17H13ClN2O2

Molecular Weight: 312.7 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one - 503044-92-6

Specification

CAS No. 503044-92-6
Molecular Formula C17H13ClN2O2
Molecular Weight 312.7 g/mol
IUPAC Name 3-(4-acetylphenyl)-7-chloro-2-methylquinazolin-4-one
Standard InChI InChI=1S/C17H13ClN2O2/c1-10(21)12-3-6-14(7-4-12)20-11(2)19-16-9-13(18)5-8-15(16)17(20)22/h3-9H,1-2H3
Standard InChI Key NSZUHWUAKDJZMH-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=C(C=C3)C(=O)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name 3-(4-acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one delineates its core quinazolinone scaffold with specific substituents:

  • Position 2: Methyl group (-CH₃)

  • Position 3: 4-Acetylphenyl group (C₆H₄-COCH₃)

  • Position 7: Chlorine atom (-Cl)

The molecular formula is C₁₈H₁₅ClN₂O₂, with a molecular weight of 338.78 g/mol. The acetyl group at the para position of the phenyl ring introduces polarity, potentially enhancing solubility in organic solvents compared to non-acylated analogs .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous quinazolinones provide a framework for prediction:

  • ¹H NMR:

    • A singlet at δ 2.53–2.56 ppm for the 2-methyl group .

    • Aromatic protons in the quinazolinone core (δ 7.14–7.49 ppm) .

    • Acetyl protons (COCH₃) as a singlet near δ 2.60 ppm.

  • IR Spectroscopy:

    • Stretching vibrations at ~1,680 cm⁻¹ (C=O of quinazolinone) and ~1,710 cm⁻¹ (acetyl C=O) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely follows established protocols for quinazolinone derivatives, modified to incorporate the 4-acetylphenyl group:

  • Core Formation: Condensation of anthranilic acid derivatives with acetic anhydride to form the 2-methyl-4H-benzo[d] oxazin-4-one intermediate .

  • Cyclization: Reaction with hydrazine hydrate to yield the quinazolin-4(3H)-one scaffold .

  • Substitution at Position 3: Introduction of the 4-acetylphenyl group via nucleophilic aromatic substitution or Ullmann-type coupling .

Detailed Synthesis Protocol (Hypothetical)

  • Step 1: Synthesis of 7-chloro-2-methyl-4H-benzo[d] oxazin-4-one

    • React methyl 2-amino-5-chlorobenzoate (0.01 mol) with acetic anhydride (0.01 mol) in ethanol under reflux for 2 hours .

    • Yield: ~95% (mp 148–150°C) .

  • Step 2: Formation of 7-chloro-2-methylquinazolin-4(3H)-one

    • Treat the oxazinone intermediate with hydrazine hydrate (0.01 mol) in boiling ethanol for 3 hours .

    • Yield: ~94% (mp 97–99°C) .

  • Step 3: Introduction of 4-Acetylphenyl Group

    • React the quinazolinone with 4-acetylphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

    • Purify via column chromatography (hexane/ethyl acetate).

Comparative Analysis of Analogous Compounds

Compound NameMolecular Weight (g/mol)Key SubstituentsBiological Activity
3-(4-Chlorophenyl)-2-methylquinazolinone 284.744-Cl, 2-CH₃Antihypertensive
3-(3-Chlorophenyl)-2-methylquinazolinone 284.743-Cl, 2-CH₃Not reported
Target Compound338.787-Cl, 2-CH₃, 4-acetylphenylHypothesized dual activity

Challenges and Future Directions

  • Synthetic Yield Optimization: The acetylphenyl group’s steric bulk may reduce coupling efficiency during Suzuki reactions, necessitating catalyst screening (e.g., Pd(OAc)₂ with SPhos ligand).

  • In Vivo Toxicity Profiling: Preliminary acute toxicity studies in murine models are critical, as chloro-substituted quinazolinones show hepatotoxicity at high doses (>200 mg/kg) .

  • Target Identification: Molecular docking studies could predict interactions with angiotensin-converting enzyme (ACE) or bacterial dihydrofolate reductase (DHFR).

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